![molecular formula C30H16 B089507 Anthra[1,2,3,4-ghi]perylene CAS No. 190-85-2](/img/structure/B89507.png)
Anthra[1,2,3,4-ghi]perylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthra[1,2,3,4-ghi]perylene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in scientific research due to its unique structural and chemical properties. This compound is a member of the perylene family of PAHs and is known for its ability to fluoresce, making it useful in various applications.
Aplicaciones Científicas De Investigación
Anthra[1,2,3,4-ghi]perylene has a wide range of scientific research applications, including in the fields of material science, environmental science, and biology. In material science, Anthra[1,2,3,4-ghi]perylene is used as a fluorescent dye in organic light-emitting diodes (OLEDs) and solar cells. In environmental science, it is used as a biomarker for Anthra[1,2,3,4-ghi]perylene contamination in soil and water. In biology, it is used as a fluorescent probe to study protein-protein interactions and cell signaling pathways.
Mecanismo De Acción
The mechanism of action of Anthra[1,2,3,4-ghi]perylene is not fully understood, but it is known to interact with DNA and RNA. It has been shown to intercalate into the DNA double helix, causing structural changes that can lead to DNA damage and mutations. It also has the ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Anthra[1,2,3,4-ghi]perylene has been shown to have both beneficial and harmful effects on biochemical and physiological processes. On one hand, it has been shown to have antioxidant properties and can protect cells from oxidative stress. On the other hand, it has been shown to be carcinogenic and can cause DNA damage and mutations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Anthra[1,2,3,4-ghi]perylene in lab experiments is its ability to fluoresce, making it useful as a fluorescent probe. It is also relatively easy to synthesize and purify. However, one of the main limitations is its toxicity, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Anthra[1,2,3,4-ghi]perylene. One area of interest is its potential use in cancer treatment. It has been shown to have anticancer properties, and further research could lead to the development of new cancer therapies. Another area of interest is its use as a biomarker for environmental contamination. Research could focus on developing new methods for detecting and quantifying Anthra[1,2,3,4-ghi]perylene in soil and water samples. Finally, research could focus on developing new synthetic methods for Anthra[1,2,3,4-ghi]perylene that are more efficient and environmentally friendly.
In conclusion, Anthra[1,2,3,4-ghi]perylene is a unique and versatile compound that has many scientific research applications. Its ability to fluoresce and interact with DNA and RNA make it useful in a variety of fields, including material science, environmental science, and biology. While there are both advantages and limitations to using Anthra[1,2,3,4-ghi]perylene in lab experiments, its potential for future research is vast and exciting.
Métodos De Síntesis
Anthra[1,2,3,4-ghi]perylene can be synthesized by several methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Suzuki reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of naphthalene with maleic anhydride in the presence of a catalyst to form Anthra[1,2,3,4-ghi]perylene.
Propiedades
Número CAS |
190-85-2 |
|---|---|
Nombre del producto |
Anthra[1,2,3,4-ghi]perylene |
Fórmula molecular |
C30H16 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
octacyclo[20.8.0.02,11.03,8.04,29.012,21.014,19.025,30]triaconta-1(22),2(11),3(8),4,6,9,12,14,16,18,20,23,25(30),26,28-pentadecaene |
InChI |
InChI=1S/C30H16/c1-2-6-20-16-26-24-14-12-18-8-4-10-22-21-9-3-7-17-11-13-23(25(26)15-19(20)5-1)29(27(17)21)30(24)28(18)22/h1-16H |
Clave InChI |
LAEGBVZJOGMQBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4=C5C6=C(C=CC=C6C7=CC=CC8=C7C5=C(C3=CC2=C1)C=C8)C=C4 |
SMILES canónico |
C1=CC=C2C=C3C4=C5C6=C(C=CC=C6C7=CC=CC8=C7C5=C(C3=CC2=C1)C=C8)C=C4 |
Otros números CAS |
190-85-2 |
Sinónimos |
Anthra[1,2,3,4-ghi]perylene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



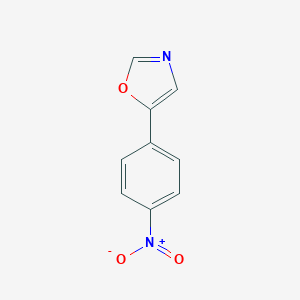
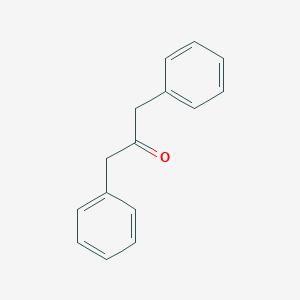
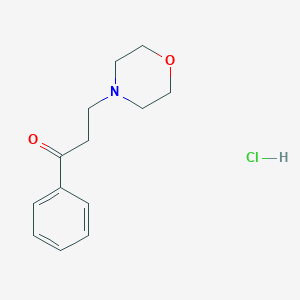

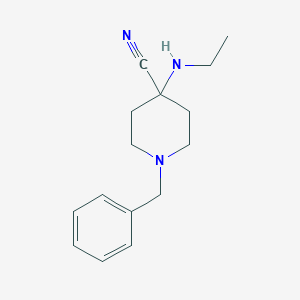
![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)
![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
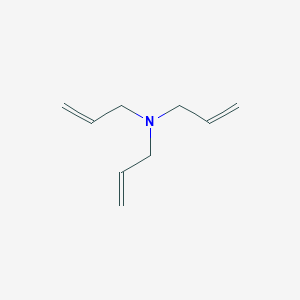
![Benzo[c]chrysene](/img/structure/B89444.png)
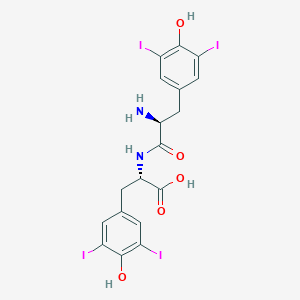

![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)
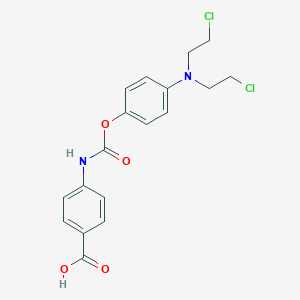
![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)